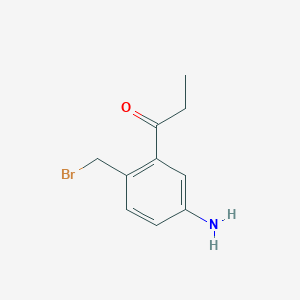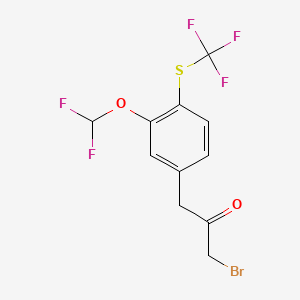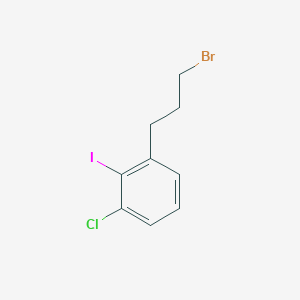
6-(Allyloxy)-2,3-difluorobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Allyloxy)-2,3-difluorobenzaldehyde is an organic compound characterized by the presence of an allyloxy group and two fluorine atoms attached to a benzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Allyloxy)-2,3-difluorobenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 2,3-difluorobenzaldehyde.
Allylation: The allylation of 2,3-difluorobenzaldehyde is achieved by reacting it with allyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
6-(Allyloxy)-2,3-difluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 6-(Allyloxy)-2,3-difluorobenzoic acid.
Reduction: 6-(Allyloxy)-2,3-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(Allyloxy)-2,3-difluorobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: It may be used in the study of enzyme interactions and inhibition due to its unique structure.
Medicinal Chemistry:
作用机制
The mechanism of action of 6-(Allyloxy)-2,3-difluorobenzaldehyde involves its interaction with various molecular targets, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity towards certain targets.
相似化合物的比较
Similar Compounds
- 6-(Allyloxy)-4-fluorobenzaldehyde
- 6-(Allyloxy)-2,3-dichlorobenzaldehyde
- 6-(Allyloxy)-2,3-dimethylbenzaldehyde
Uniqueness
6-(Allyloxy)-2,3-difluorobenzaldehyde is unique due to the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H8F2O2 |
|---|---|
分子量 |
198.17 g/mol |
IUPAC 名称 |
2,3-difluoro-6-prop-2-enoxybenzaldehyde |
InChI |
InChI=1S/C10H8F2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h2-4,6H,1,5H2 |
InChI 键 |
LBUHTLIZLGLVNL-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC1=C(C(=C(C=C1)F)F)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)





![3,7-Dibenzyl-9,9-dimethyl-2,4,6,8-tetraoxo-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14048348.png)


